molecular formula C21H22N6O5S B264175 Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Número de catálogo: B264175
Peso molecular: 470.5 g/mol
Clave InChI: AATWRUZQSIANIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate, also known as ETP-101, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on neurological disorders. ETP-101 is a selective and potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Mecanismo De Acción

PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, two important second messengers in intracellular signaling pathways. By inhibiting PDE10A, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate increases the levels of cAMP and cGMP, leading to downstream effects on the activity of protein kinases and transcription factors. The exact mechanism by which this compound exerts its therapeutic effects is still under investigation, but it is believed to involve modulation of the dopamine and glutamate neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and cGMP in the striatum, which is associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders. In addition, this compound has been shown to enhance the release of dopamine and glutamate in the striatum, which may contribute to its therapeutic effects on neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is its selectivity for PDE10A, which allows for more precise targeting of intracellular signaling pathways in the brain. However, the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the long-term effects of this compound on the brain are still unknown, and further research is needed to fully understand its potential therapeutic benefits and limitations.

Direcciones Futuras

For research on Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate include investigating its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism by which this compound exerts its therapeutic effects on the brain. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in larger-scale experiments and clinical trials.

Métodos De Síntesis

The synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate involves a multistep process starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This intermediate is then reacted with 6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-amine to form the key intermediate, which is further reacted with ethyl 4-(piperazin-1-yl)benzoate and sodium hydride to form this compound.

Aplicaciones Científicas De Investigación

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been extensively studied in preclinical models of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of PDE10A by this compound has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, a region of the brain involved in motor control and reward processing. This increase in cAMP and cGMP levels has been associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders.

Propiedades

Fórmula molecular

C21H22N6O5S

Peso molecular

470.5 g/mol

Nombre IUPAC

ethyl 4-[5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)furan-2-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-21(28)25-10-12-26(13-11-25)33(29,30)18-9-8-17(32-18)20-23-22-19-16-7-5-4-6-15(16)14(2)24-27(19)20/h4-9H,3,10-13H2,1-2H3

Clave InChI

AATWRUZQSIANIR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

SMILES canónico

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.